1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone
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Overview
Description
1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of dihydrofuran and hydrazone intermediates, which are reacted under acidic conditions to form the benzofuran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,6-Dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Scavenging Free Radicals: Acting as an antioxidant to neutralize harmful free radicals
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Share structural similarities and exhibit similar biological activities.
Indole Derivatives: Known for their diverse pharmacological properties and structural resemblance to benzofurans
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(3,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H14O4/c1-6(2)13-12(16)9-4-8(7(3)14)10(15)5-11(9)17-13/h4-5,12-13,15-16H,1H2,2-3H3 |
InChI Key |
KISFKKYLFKRYME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1C(C2=CC(=C(C=C2O1)O)C(=O)C)O |
Origin of Product |
United States |
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